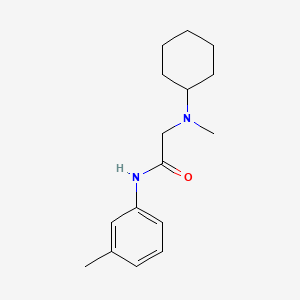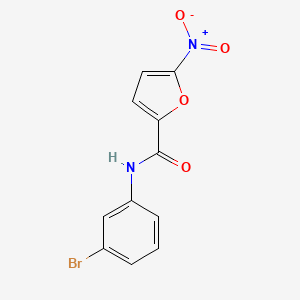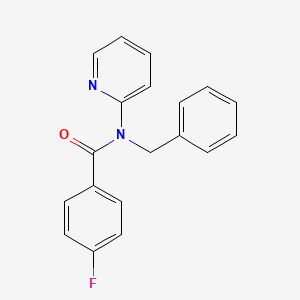![molecular formula C16H16F2N2O2 B5709092 N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. CK2 is overexpressed in many cancer cells, and its inhibition can lead to cell death. This compound binds to the ATP-binding site of CK2 and prevents its activity. This leads to the inhibition of downstream signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer biology. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, its potency can also make it challenging to use in vivo, as high doses may be required to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for the development of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One possibility is to improve its solubility and pharmacokinetic properties, which could enhance its effectiveness in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further studies are needed to elucidate the mechanisms of CK2 inhibition by this compound and its downstream effects on cancer cells.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea derivative is then purified by column chromatography. The yield of the synthesis is typically around 50%, and the purity of the compound is confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in mouse models of breast and pancreatic cancer.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBZVCNEIXTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)

![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)
